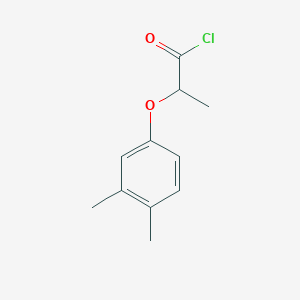
2-(3,4-Dimethylphenoxy)propanoyl chloride
描述
2-(3,4-Dimethylphenoxy)propanoyl chloride is an organic compound belonging to the class of aryl alkyl ethers. It has the molecular formula C11H13ClO2 and a molecular weight of 212.68 g/mol . This compound is commonly used in the synthesis of various organic compounds and has been found to exhibit biological activity.
属性
IUPAC Name |
2-(3,4-dimethylphenoxy)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-7-4-5-10(6-8(7)2)14-9(3)11(12)13/h4-6,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUGKJSEGMOEKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenoxy)propanoyl chloride typically involves the reaction of 3,4-dimethylphenol with propanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
3,4-Dimethylphenol+Propanoyl chloride→2-(3,4-Dimethylphenoxy)propanoyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
2-(3,4-Dimethylphenoxy)propanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Aqueous medium, mild acidic or basic conditions
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Carboxylic Acids: Formed by hydrolysis
科学研究应用
2-(3,4-Dimethylphenoxy)propanoyl chloride is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-(3,4-Dimethylphenoxy)propanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as amino groups on proteins. This reactivity can be exploited in the design of enzyme inhibitors and other bioactive compounds.
相似化合物的比较
Similar Compounds
- 2-(2,4-Dimethylphenoxy)propanoyl chloride
- 2-(3,5-Dimethylphenoxy)propanoyl chloride
Uniqueness
2-(3,4-Dimethylphenoxy)propanoyl chloride is unique due to the specific positioning of the methyl groups on the phenoxy ring, which can influence its reactivity and biological activity compared to other similar compounds .
生物活性
2-(3,4-Dimethylphenoxy)propanoyl chloride is a chemical compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. Its structure allows for diverse applications, particularly in the development of pharmaceuticals and agrochemicals. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H13ClO2
- Molecular Weight : 212.68 g/mol
- Structure : The compound features a phenoxy group substituted with two methyl groups at the 3 and 4 positions, which may influence its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The acyl chloride functional group enables it to undergo nucleophilic acyl substitution reactions, potentially leading to the formation of biologically active derivatives.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds through its acyl chloride group.
- Receptor Interaction : Similar compounds have been shown to interact with receptors involved in inflammatory and metabolic processes.
Biological Activity
Research into the biological activity of this compound indicates several potential applications:
Antimicrobial Properties
Compounds with similar structures often exhibit antimicrobial properties. Preliminary studies suggest that derivatives of phenoxyacetic acids can act as herbicides or possess antibacterial activity.
Anti-inflammatory Effects
Given the structural similarities to known anti-inflammatory agents, there is potential for this compound to exhibit similar effects. It may modulate pathways involved in inflammation through receptor interactions.
Comparative Analysis with Similar Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


